molecular formula C18H28N2O2 B5726017 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B5726017
M. Wt: 304.4 g/mol
InChI Key: MGTVCCRJDRSTMA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine is an organic compound with the molecular formula C18H28N2O2 It is a piperazine derivative characterized by the presence of a cyclopentyl group and a 2,4-dimethoxybenzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyclopentylamine and 2,4-dimethoxybenzyl chloride.

    Reaction Conditions: The cyclopentylamine is reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: The reaction results in the formation of an intermediate compound, which is then subjected to further reactions to obtain the final product.

    Cyclization: The intermediate undergoes cyclization to form the piperazine ring, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or the benzyl group, depending on the reaction conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group. Common reagents for substitution include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methoxy groups and the formation of corresponding phenols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, leading to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological or pharmacological context in which it is studied. For example, it may modulate neurotransmitter receptors in the brain or inhibit certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: This compound has a benzyl group attached to the piperazine ring, but lacks the cyclopentyl and methoxy groups. It is known for its stimulant properties and has been studied for its potential use in treating certain medical conditions.

    1-(2,4-Dimethoxybenzyl)piperazine: This compound has the same benzyl group with methoxy substituents but lacks the cyclopentyl group. It is used in similar research applications and has comparable chemical reactivity.

    1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine: This compound has a cyclohexyl group instead of a cyclopentyl group. It may exhibit different pharmacological properties due to the difference in ring size and steric effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-21-17-8-7-15(18(13-17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTVCCRJDRSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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